N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative is reacted with 2-chlorophenol in the presence of a base such as sodium hydroxide.
Attachment of the Adamantanecarboxamide Moiety: The final step involves the coupling of the intermediate product with 1-adamantanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale synthesis of intermediates: Efficient production of thiadiazole and chlorophenoxy intermediates.
Optimization of reaction conditions: Control of temperature, pressure, and reaction time to maximize yield.
Purification: Use of techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
Disruption of Cellular Processes: Interfering with essential cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: Similar structure but with a furancarboxamide moiety instead of adamantanecarboxamide.
2-(5-[(2-chlorophenoxy)methyl]-1H-tetrazol-1-yl)acetic acid: Contains a tetrazole ring instead of a thiadiazole ring.
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester: Similar chlorophenoxy group but different overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a thiadiazole ring, chlorophenoxy group, and adamantanecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22ClN3O2S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H22ClN3O2S/c21-15-3-1-2-4-16(15)26-11-17-23-24-19(27-17)22-18(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25) |
InChI Key |
MSBGGIVSTXKVRY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)COC5=CC=CC=C5Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)COC5=CC=CC=C5Cl |
Origin of Product |
United States |
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